Cas no 62481-72-5 (Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro-)

Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro- structure
62481-72-5 structure
Product name:Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro-
CAS No:62481-72-5
MF:C15H16N2O3
MW:272.29914
CID:443328
PubChem ID:71385995

Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-nitro-4-(2-phenylpropan-2-yl)phenol
    • Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro-
    • 62481-72-5
    • DTXSID20808202
    • Inchi: InChI=1S/C15H16N2O3/c1-15(2,10-6-4-3-5-7-10)11-8-12(16)14(18)13(9-11)17(19)20/h3-9,18H,16H2,1-2H3
    • InChI Key: CASTZEWWSXCLSU-UHFFFAOYSA-N
    • SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)N

Computed Properties

  • Exact Mass: 272.11618
  • Monoisotopic Mass: 272.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.1Ų
  • XLogP3: 4.1

Experimental Properties

  • PSA: 89.39

Phenol, 2-amino-4-(1-methyl-1-phenylethyl)-6-nitro- Related Literature

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